Benzyloxyurea

Description

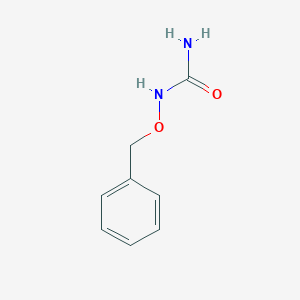

Structure

3D Structure

Properties

IUPAC Name |

phenylmethoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(11)10-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRIVZOKBPYSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282713 | |

| Record name | Benzyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048-50-2 | |

| Record name | Urea, (benzyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, (benzyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyloxyurea's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of benzyloxyurea in cancer cells. As a derivative of the well-established anti-cancer agent hydroxyurea, this compound is posited to exert its cytotoxic effects primarily through the inhibition of ribonucleotide reductase (RR), a critical enzyme in the de novo synthesis of deoxyribonucleotides. This guide will dissect the molecular interactions between this compound and its target, the subsequent downstream cellular consequences including the disruption of DNA synthesis and repair, cell cycle arrest, and the induction of apoptosis. By synthesizing data from studies on hydroxyurea and the available literature on this compound and its derivatives, this document offers researchers, scientists, and drug development professionals a detailed understanding of its therapeutic potential and the experimental methodologies to investigate its action.

Introduction: The Rationale for Targeting Ribonucleotide Reductase in Oncology

The relentless proliferation of cancer cells necessitates a constant and abundant supply of deoxyribonucleoside triphosphates (dNTPs), the fundamental building blocks of DNA. Ribonucleotide reductase (RR) is the rate-limiting enzyme in the de novo synthesis of dNTPs, catalyzing the conversion of ribonucleoside diphosphates (NDPs) to their deoxy-forms (dNDPs).[1] The critical role of RR in DNA replication and repair makes it an attractive and validated target for cancer chemotherapy.[2]

Hydroxyurea (HU), a simple analogue of urea, was the first RR inhibitor to be widely used in the clinic and remains a cornerstone in the treatment of various malignancies and hematological disorders.[3][4] Its mechanism of action is well-documented and involves the quenching of a crucial tyrosyl free radical within the active site of the RRM2 subunit of RR, thereby inactivating the enzyme.[5] this compound, a derivative of hydroxyurea, has been investigated for its potential as an anticancer agent, with the hypothesis that the addition of a benzyl group could modulate its activity, potency, and pharmacological properties. This guide delves into the specifics of this mechanism.

The Primary Target: Inhibition of Ribonucleotide Reductase

The central tenet of this compound's anticancer activity is its function as an inhibitor of ribonucleotide reductase. While direct kinetic studies on this compound are not extensively reported in publicly available literature, its structural similarity to hydroxyurea provides a strong foundation for its mechanism of action.

The Structure and Function of Human Ribonucleotide Reductase

Human RR is a heterodimeric enzyme composed of two subunits:

-

RRM1 (α): The larger subunit that houses the catalytic site and two allosteric sites regulating substrate specificity and overall activity.[1]

-

RRM2 (β): The smaller subunit that contains a di-iron center and a tyrosyl free radical essential for the catalytic process.[1]

The catalytic cycle involves a complex free-radical chemistry where the tyrosyl radical on RRM2 initiates the reduction of the ribonucleotide substrate bound to RRM1.

Mechanism of Inhibition: A Tale of a Quenched Radical

Drawing parallels from hydroxyurea, this compound is believed to inhibit RR by targeting the tyrosyl free radical in the RRM2 subunit. The proposed mechanism involves the following steps:

-

Entry into the Cell: this compound, like hydroxyurea, is a small molecule that can readily diffuse across the cell membrane.

-

Interaction with the RRM2 Subunit: Inside the cell, this compound interacts with the active site of the RRM2 subunit.

-

Quenching of the Tyrosyl Free Radical: The hydroxamic acid moiety of this compound donates a hydrogen atom to the tyrosyl free radical, effectively quenching it.[5] This event renders the RRM2 subunit inactive.

-

Enzyme Inactivation: Without the essential tyrosyl radical, RR cannot catalyze the conversion of NDPs to dNDPs, leading to a halt in the production of DNA precursors.

Molecular docking studies on this compound derivatives have supported this hypothesis, indicating a strong affinity for the R1 domain of RR.

Caption: Inhibition of Ribonucleotide Reductase by this compound.

Downstream Cellular Consequences of RR Inhibition

The inhibition of ribonucleotide reductase by this compound triggers a cascade of events that collectively contribute to its anticancer effects.

Depletion of Deoxynucleotide Pools

The most immediate consequence of RR inhibition is the severe depletion of the intracellular dNTP pools.[6][7] This imbalance in DNA precursors has profound effects on cellular processes that are heavily reliant on a continuous supply of dNTPs.

| Cellular Process | Impact of dNTP Depletion |

| DNA Replication | Stalling of replication forks, leading to replication stress and DNA damage. |

| DNA Repair | Impairment of various DNA repair pathways that require dNTPs for synthesis, such as base excision repair (BER) and nucleotide excision repair (NER). |

Inhibition of DNA Synthesis and Repair

With the depletion of dNTPs, both DNA replication and repair processes are severely hampered.[5] This dual inhibition is a powerful mechanism for inducing cytotoxicity in rapidly dividing cancer cells. The inability to repair DNA damage, both endogenous and that induced by other agents, can lead to the accumulation of mutations and genomic instability.

Cell Cycle Arrest in S-Phase

The cellular machinery includes checkpoints that monitor the integrity of the genome and the availability of necessary components for cell division. The depletion of dNTPs and the resulting replication stress activate the S-phase checkpoint, leading to a halt in cell cycle progression.[7] This arrest prevents cells with damaged or incompletely replicated DNA from proceeding to mitosis, providing an opportunity for repair. However, prolonged arrest due to persistent RR inhibition ultimately triggers apoptosis.

Induction of Apoptosis

The culmination of dNTP depletion, DNA synthesis and repair inhibition, and prolonged cell cycle arrest is the induction of programmed cell death, or apoptosis. The accumulation of DNA damage and the inability of the cell to resolve replication stress activate intrinsic apoptotic pathways.

Caption: Downstream Cellular Effects of this compound.

Experimental Methodologies for Studying this compound's Mechanism of Action

To rigorously investigate the mechanism of action of this compound, a series of well-defined experimental protocols are essential.

Ribonucleotide Reductase Activity Assay

This assay directly measures the inhibitory effect of this compound on RR enzymatic activity.

Protocol: HPLC-Based RR Activity Assay

-

Enzyme Source: Purified recombinant human RRM1 and RRM2 subunits or cell extracts.

-

Reaction Mixture: Prepare a reaction buffer containing HEPES, DTT, MgCl2, ATP (as an allosteric activator), and the ribonucleotide substrate (e.g., CDP).

-

Inhibitor Addition: Add varying concentrations of this compound (and hydroxyurea as a positive control) to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding the RR enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Analysis: Analyze the formation of the deoxyribonucleotide product (e.g., dCDP) by high-performance liquid chromatography (HPLC).

-

IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

dNTP Pool Analysis

This method quantifies the intracellular levels of dNTPs following treatment with this compound.

Protocol: LC-MS/MS for dNTP Quantification

-

Cell Culture: Culture cancer cells to a desired confluency.

-

Treatment: Treat the cells with this compound for various time points.

-

Extraction: Harvest the cells and extract the nucleotides using a cold methanol-based extraction method.

-

Analysis: Separate and quantify the dNTPs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Normalization: Normalize the dNTP levels to the total cell number or protein concentration.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on cell cycle distribution.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Apoptosis Assay

Annexin V/PI staining is a common method to detect and quantify apoptosis.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with this compound for a time course determined by cytotoxicity assays.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound, as a structural analogue of hydroxyurea, is a potent inhibitor of ribonucleotide reductase. Its mechanism of action in cancer cells is rooted in the depletion of essential DNA precursors, leading to a cascade of events including the inhibition of DNA synthesis and repair, S-phase cell cycle arrest, and ultimately, apoptosis. While the foundational mechanism is well-understood through the lens of hydroxyurea, further research is warranted to elucidate the specific kinetic parameters of this compound's interaction with RR and to comprehensively profile its effects on dNTP pools and DNA repair pathways in a variety of cancer models. Such studies will be crucial in determining its potential as a standalone or combination therapeutic agent in the ongoing fight against cancer.

References

- Yarbro JW. Mechanism of action of hydroxyurea. Semin Oncol. 1992;19(3 Suppl 9):1-10.

-

A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. Mol Oncol. 2016;10(9):1394-1403. [Link]

-

A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS One. 2022;17(4):e0266152. [Link]

- A simple and sensitive ribonucleotide reductase assay. Anal Biochem. 1997;252(1):153-158.

- Assay of ribonucleotide reduction in nucleotide-permeable hamster cells. J Biol Chem. 1979;254(19):9575-9581.

-

Understanding the interplay between dNTP metabolism and genome stability in cancer. Dis Model Mech. 2023;16(8):dmm050019. [Link]

- Hydroxyurea-induced cell death in human T lymphoma cells as related to imbalance in DNA/protein cycle and deoxyribonucleotide pools and DNA strand breaks. Anticancer Drugs. 1992;3(4):379-386.

- HYDROXYUREA: MECHANISM OF ACTION. Science. 1963;142(3595):1069-1070.

-

Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. J Inorg Biochem. 2016;162:234-245. [Link]

- Overview of ribonucleotide reductase inhibitors: an appealing target in anti-tumour therapy. Curr Med Chem. 2009;16(18):2225-2241.

-

Hydroxyurea therapy for sickle cell anemia. Expert Rev Hematol. 2015;8(5):627-636. [Link]

- Hydroxyurea (therapeutics and mechanism): metabolism, carbamoyl nitroso, nitroxyl, radicals, cell signaling and clinical applications. Med Hypotheses. 2011;76(1):111-116.

-

A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. Mol Cancer Ther. 2013;12(11):2344-2355. [Link]

- Hydroxyurea Arrests DNA Replication by a Mechanism that Preserves Basal dNTP Pools. J Biol Chem. 2004;279(1):223-230.

- Inhibition of DNA repair as a means of increasing the antitumor activity of DNA reactive agents. Cancer Res. 1995;55(10):2021-2028.

-

Diversity in Overall Activity Regulation of Ribonucleotide Reductase. J Biol Chem. 2010;285(39):29831-29839. [Link]

- Targeting the DNA damage response and repair in cancer through nucleotide metabolism. FEBS J. 2022;289(13):3649-3669.

- Deoxyguanosine reverses inhibition by hydroxyurea of repair of UV-irradiated adenovirus 5.

-

Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Pharmaceuticals (Basel). 2021;14(8):745. [Link]

- Comparison of the Inhibitory Effects of Hydroxyurea, 5-fluorodeoxyuridine, 3,4-dihydroxybenzylamine, and Methotrexate on Human Squamous Cell Carcinoma. Cancer Res. 1982;42(10):4057-4062.

- Inhibition of DNA repair and the enhancement of cytotoxicity of alkylating agents. Int J Cancer. 1990;46(3):477-482.

-

In vitro and in vivo anti-cancer activity of novel synthetic makaluvamine analogs. PLoS One. 2012;7(4):e35819. [Link]

- In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. Anticancer Res. 1997;17(4A):2621-2625.

- In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Toxicol In Vitro. 2019;54:22-32.

-

In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. Cancer Biol Med. 2012;9(4):242-247. [Link]

-

Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. Front Oncol. 2012;2:2. [Link]

-

The use of DNA repair inhibitors and the comet assay—an overview. Mutagenesis. 2023;38(1):1-14. [Link]

-

Hydroxyurea: comparison of cytotoxic and antimitotic activities against human lymphocytes in vitro. Br J Cancer. 1972;26(3):238-241. [Link]

-

Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Int J Mol Sci. 2021;22(16):8934. [Link]

-

Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. Umea University. 2017. [Link]

Sources

- 1. Developmental Therapeutics | Division of Oncology | Washington University in St. Louis [oncology.wustl.edu]

- 2. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Benzyloxyurea: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of benzyloxyurea, a significant derivative of the foundational chemotherapeutic agent, hydroxyurea. While the initial synthesis of its parent compound, hydroxyurea, dates back to 1869, the precise origins of this compound are less explicitly documented, likely emerging from the systematic exploration of urea derivatives in the late 19th or early 20th century. This document traces the historical and chemical lineage of this compound, from the groundbreaking synthesis of urea by Friedrich Wöhler in 1828 to the modern-day applications of its derivatives. We will delve into the foundational synthetic methodologies, the evolution of its chemical characterization, its mechanism of action, and its contemporary relevance in medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering a deep dive into the scientific journey of this important molecule.

Introduction: From Vitalism to Synthetic Chemistry - The Genesis of Urea Derivatives

The story of this compound is intrinsically linked to the birth of modern organic chemistry. In 1828, a pivotal moment in scientific history occurred when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium cyanate.[1][2][3] This achievement shattered the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[3] Wöhler's synthesis opened the floodgates for the laboratory creation of countless organic molecules, including a vast array of urea derivatives.

This new era of synthetic chemistry paved the way for the exploration of modified urea structures with potential biological activity. One of the most significant early derivatives was hydroxyurea, first synthesized by Dresler and Stein in 1869 through the reaction of hydroxylamine hydrochloride and potassium cyanate.[2][4] This simple yet potent molecule would lay dormant for many years before its profound biological effects were recognized in the mid-20th century.[4] this compound, the subject of this guide, represents a logical and significant progression in the chemical exploration of hydroxyurea, where the hydrogen of the hydroxyl group is replaced by a benzyl group.

The Elusive Discovery of this compound: A Historical Detective Story

While the synthesis of hydroxyurea is well-documented, the precise moment of this compound's first appearance in the scientific literature is more difficult to pinpoint. It is highly probable that its initial synthesis was not heralded as a major breakthrough but rather as a routine derivatization in the course of broader research on N-substituted hydroxyureas. The late 19th and early 20th centuries saw a flurry of activity in German and French chemical journals, such as the Berichte der deutschen chemischen Gesellschaft and the Comptes rendus hebdomadaires des séances de l'Académie des sciences, where the synthesis of novel organic compounds was systematically reported.[5][6][7][8][9][10][11][12]

The logical synthetic precursor to this compound is O-benzylhydroxylamine. The development of synthetic routes to this key intermediate in the late 19th and early 20th centuries would have been the enabling step for the creation of this compound. Early methods for preparing O-substituted hydroxylamines likely involved the alkylation of hydroxylamine or its protected forms.

The most plausible pathway for the initial synthesis of this compound would have been the reaction of O-benzylhydroxylamine with a source of a carbamoyl group, such as cyanic acid or a cyanate salt, mirroring the original synthesis of hydroxyurea.

Caption: Plausible early synthesis of this compound.

Chemical Synthesis and Characterization: From Classical Methods to Modern Innovations

The synthesis of this compound has evolved from its presumed classical origins to more refined and efficient modern methodologies.

Classical Synthetic Approach

The foundational method for synthesizing this compound involves the reaction of O-benzylhydroxylamine hydrochloride with a cyanate salt, typically sodium or potassium cyanate, in an aqueous solution.[13] This straightforward nucleophilic addition reaction is analogous to the original synthesis of hydroxyurea.

Experimental Protocol: Classical Synthesis of this compound [13]

-

Preparation of Reactants: Dissolve O-benzylhydroxylamine hydrochloride in water. In a separate vessel, prepare a solution of sodium cyanate in water.

-

Reaction: Slowly add the sodium cyanate solution to the O-benzylhydroxylamine hydrochloride solution with stirring at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is typically cooled to induce crystallization of the this compound product. The solid product is then collected by filtration, washed with cold water, and dried.

Modern Synthetic Methods

Contemporary synthetic chemistry offers a variety of more sophisticated and higher-yielding methods for the preparation of this compound and its derivatives. These methods often employ protecting groups and activating agents to achieve greater control and efficiency.

One common modern approach involves the use of carbamate derivatives as precursors. For instance, the treatment of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate yields O-benzyl protected N-hydroxyureas.[14]

Experimental Protocol: Modern Synthesis via Carbamate Intermediate [14]

-

Formation of the Carbamate: Synthesize 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate.

-

Reaction with Amine: React the carbamate intermediate with the desired amine in a suitable solvent.

-

Deprotection (if necessary): If a protected amine was used, a subsequent deprotection step is required to yield the final this compound derivative.

-

Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

A Chinese patent describes the synthesis of N-benzyl-N-benzyloxyurea from this compound and benzyl chloride, highlighting the continued interest in developing derivatives with potentially improved pharmacological properties.[3]

Physicochemical Properties

The introduction of the benzyl group significantly alters the physicochemical properties of this compound compared to its parent compound, hydroxyurea.

| Property | Hydroxyurea | This compound |

| Molecular Formula | CH₄N₂O₂ | C₈H₁₀N₂O₂ |

| Molecular Weight | 76.06 g/mol | 166.18 g/mol |

| Appearance | White crystalline powder | White crystalline solid |

| Solubility | Very soluble in water | Sparingly soluble in water, soluble in organic solvents |

| Lipophilicity (LogP) | Low | Significantly higher |

Table 1: Comparison of Physicochemical Properties of Hydroxyurea and this compound.

The increased lipophilicity of this compound, due to the aromatic benzyl group, is a key characteristic that influences its biological activity and potential for crossing cellular membranes.

Mechanism of Action: An Extension of the Hydroxyurea Paradigm

The primary mechanism of action of this compound is believed to be analogous to that of hydroxyurea, which is a potent inhibitor of the enzyme ribonucleotide reductase (RNR).[4] RNR is a critical enzyme in the de novo synthesis of deoxynucleotides, the building blocks of DNA.

Caption: Proposed mechanism of action of this compound.

By inhibiting RNR, this compound effectively depletes the intracellular pool of deoxynucleotides, leading to the arrest of DNA synthesis and repair. This selectively targets rapidly dividing cells, such as cancer cells, which have a high demand for DNA replication.

The benzyloxy group in this compound may serve as a lipophilic carrier, facilitating the transport of the active hydroxyurea moiety across cell membranes. It is plausible that in vivo, this compound acts as a prodrug, being metabolized to release hydroxyurea or a related active species.

Contemporary Relevance and Future Directions

While hydroxyurea remains a clinically important drug, the development of its derivatives, including this compound and its analogues, continues to be an active area of research. The primary motivation for creating these derivatives is to improve upon the pharmacological properties of the parent compound, such as:

-

Enhanced Bioavailability: The increased lipophilicity of this compound derivatives may lead to better absorption and distribution in the body.[3]

-

Improved Targeting: By modifying the substituent on the urea backbone, it may be possible to design molecules with greater selectivity for specific tissues or cell types.

-

Reduced Side Effects: The development of more targeted derivatives could potentially minimize the off-target effects and toxicity associated with hydroxyurea.

Recent studies have explored the synthesis and biological evaluation of a wide range of this compound derivatives with potential anticancer and other therapeutic activities. These investigations underscore the enduring legacy of the early work on urea and its derivatives, demonstrating that this chemical scaffold continues to be a rich source of inspiration for the design of new therapeutic agents.

Conclusion

The journey of this compound, from its conceptual origins in the 19th-century revolution of organic chemistry to its current status as a platform for the development of novel therapeutics, is a testament to the enduring power of chemical synthesis and the relentless pursuit of new medicines. While the specific details of its initial discovery remain somewhat obscured by the passage of time, its chemical lineage is clear. As a key derivative of hydroxyurea, this compound stands as a significant milestone in the ongoing story of drug discovery, a story that began with a simple yet profound experiment in Friedrich Wöhler's laboratory. The continued exploration of this compound and its analogues holds the promise of yielding new and improved treatments for a range of diseases, carrying the legacy of its scientific pioneers into the future.

References

- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253-256.

-

Hydroxycarbamide. In: Wikipedia. Retrieved January 10, 2026, from [Link]

- Structure of N-acetoxy-N-benzyloxyurea. (2024). Voprosy khimii i khimicheskoi tekhnologii.

- Synthesis of N-benzyl-N-benzyloxyurea. (2008).

- Berichte der Deutschen Chemischen Gesellschaft. (1868-1945). Verlag Chemie.

- Hydroxyurea therapy for sickle cell anemia. (2017).

-

Berichte der Deutschen Chemischen Gesellschaft. In: SafetyLit. Retrieved January 10, 2026, from [Link]

- A Convenient Method for the Synthesis of N-Hydroxyureas. (n.d.).

-

Berichte der Deutschen Chemischen Gesellschaft. In: SearchWorks catalog. Retrieved January 10, 2026, from [Link]

- Preparing method for hydroxyurea. (2016).

-

HYDROXYUREA 1. Exposure Data. In: IARC Publications. Retrieved January 10, 2026, from [Link]

-

Comptes rendus hebdomadaires des séances de l'Académie des sciences. In: Biodiversity Heritage Library. Retrieved January 10, 2026, from [Link]

-

t.174 (1922) - Comptes rendus hebdomadaires des séances de l'Académie des sciences. In: Biodiversity Heritage Library. Retrieved January 10, 2026, from [Link]

-

Comptes rendus hebdomadaires des séances de l'Académie des sciences. Série C, Sciences chimiques - année disponible1975. In: Gallica. Retrieved January 10, 2026, from [Link]

-

t.149 (1909) - Comptes rendus hebdomadaires des séances de l'Académie des sciences. In: Biodiversity Heritage Library. Retrieved January 10, 2026, from [Link]

- Comptes rendus hebdomadaires des séances de l'Académie des sciences. (1906). Google Books.

Sources

- 1. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 2. Hydroxyurea therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea - Google Patents [patents.google.com]

- 4. Hydroxycarbamide - Wikipedia [en.wikipedia.org]

- 5. historyofscience.com [historyofscience.com]

- 6. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]

- 7. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 8. Details - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]

- 9. t.174 (1922) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]

- 10. Comptes rendus hebdomadaires des séances de l'Académie des sciences. Série C, Sciences chimiques - Year available1975 - Gallica [gallica.bnf.fr]

- 11. t.149 (1909) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]

- 12. Comptes rendus hebdomadaires des séances de l'Académie des sciences - Académie des sciences (France) - Google Books [books.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Benzyloxyurea: A Technical Guide to a Novel Class of Ribonucleotide Reductase Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonucleotide reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, essential for DNA replication and repair. Its pivotal role in cell proliferation has established it as a key target for anticancer drug development. Hydroxyurea, a first-generation RNR inhibitor, has been a clinical mainstay for decades, but its utility is often limited by modest potency and side effects. This has spurred the development of novel RNR inhibitors with improved therapeutic profiles. This technical guide provides an in-depth exploration of benzyloxyurea and its derivatives as a promising class of ribonucleotide reductase inhibitors. We will delve into the mechanism of action, synthesis, structure-activity relationships, and methodologies for evaluating the efficacy of these compounds, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Central Role of Ribonucleotide Reductase in Oncology

Ribonucleotide reductase (RNR) catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the rate-limiting step in the production of dNTPs. This function is indispensable for DNA synthesis and repair, making RNR a cornerstone of cellular proliferation. Cancer cells, characterized by their rapid and uncontrolled division, exhibit a heightened dependence on RNR activity to sustain their growth. Consequently, targeting RNR has emerged as a validated and effective strategy in cancer chemotherapy.

The human RNR is a heterodimeric enzyme composed of two subunits: the large subunit R1 (RRM1) and the small subunit R2 (RRM2). RRM1 houses the catalytic site and allosteric regulatory sites, while RRM2 contains a di-iron center that generates a crucial tyrosyl free radical essential for the catalytic activity.[1] The transfer of this radical from RRM2 to RRM1 initiates the reduction of ribonucleotides.

This compound: A Hydroxyurea Analog with Enhanced Potential

Hydroxyurea, the archetypal RNR inhibitor, exerts its effect by quenching the tyrosyl free radical in the RRM2 subunit, thereby inactivating the enzyme.[1][2] While effective in certain malignancies, the clinical application of hydroxyurea can be hampered by factors such as myelosuppression and the development of resistance. This has driven the exploration of hydroxyurea analogs with improved pharmacological properties.

This compound, a derivative of hydroxyurea, has emerged as a compound of significant interest. The addition of a benzyl group to the hydroxyurea scaffold has been shown to enhance its anticancer properties.[3]

Chemical Structure and Synthesis

The core structure of this compound consists of a urea molecule substituted with a benzyloxy group (-OCH₂C₆H₅). The synthesis of this compound derivatives typically involves the reaction of a substituted benzyl alcohol with a suitable urea precursor. A general synthetic scheme is outlined below.

Diagram: General Synthesis of this compound Derivatives

Caption: A generalized schematic for the synthesis of N-substituted this compound derivatives.

Mechanism of Action: Targeting the RNR Free Radical

The primary mechanism of action of this compound and its derivatives is believed to be the inhibition of ribonucleotide reductase, mirroring the action of its parent compound, hydroxyurea.[1][2]

Quenching of the Tyrosyl Free Radical

The this compound molecule, upon entering the cell, is thought to interact with the RRM2 subunit of RNR. The core of this interaction is the quenching of the essential tyrosyl free radical.[1] The this compound derivative likely donates a hydrogen atom to the tyrosyl radical, neutralizing it and rendering the RNR enzyme inactive. This cessation of dNTP production leads to an arrest of the cell cycle in the S-phase and ultimately triggers apoptosis in rapidly dividing cancer cells.

Diagram: Proposed Mechanism of RNR Inhibition by this compound

Caption: Proposed mechanism of RNR inhibition by this compound leading to apoptosis.

Molecular Docking Studies

Molecular docking studies have provided computational evidence supporting the interaction of this compound derivatives with ribonucleotide reductase. These in silico analyses have shown that this compound derivatives can bind to the R1 domain of RNR.[3] Similarly, the related compound 1-(benzoyloxy)urea and its derivatives have been docked to the ribonucleotide reductase enzyme active site (PDB: 2EUD).[4] These computational models suggest a strong binding affinity, reinforcing the hypothesis that RNR is a direct target of this class of compounds.

Experimental Evaluation of this compound Derivatives

A multi-faceted approach is necessary to thoroughly characterize the activity of this compound derivatives as RNR inhibitors. This includes in vitro enzyme assays and cell-based assays to assess their biological effects.

In Vitro Ribonucleotide Reductase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RNR. A common method involves the use of a radiolabeled substrate, such as [³H]-CDP, and measuring the formation of the corresponding deoxyribonucleotide product.[5]

Experimental Protocol: In Vitro RNR Activity Assay

-

Enzyme Preparation: Purify recombinant human RRM1 and RRM2 subunits.

-

Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl₂, ATP, dithiothreitol (DTT), and the purified RRM1 and RRM2 subunits.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

-

Substrate Addition: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-CDP).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Product Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using HPLC.

-

Quantification: Quantify the amount of radiolabeled product using a scintillation counter.

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce RNR activity by 50%.

Cell-Based Assays

Cell-based assays are crucial for determining the cytotoxic effects of this compound derivatives on cancer cells and for confirming their mechanism of action within a cellular context.

4.2.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., K562, L1210) in a 96-well plate and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Determine the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Table 1: Cytotoxicity of Selected this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM)[3] |

| Hydroxyurea | K562 | 25.3 |

| L1210 | 15.8 | |

| Compound 4a | K562 | 12.5 |

| L1210 | 8.7 | |

| Compound 4g | K562 | 26.1 |

| L1210 | 4.2 | |

| Compound 4f' | K562 | 10.2 |

| L1210 | 7.9 |

Data extracted from Liu et al., 2014.[3]

4.2.2. Cell Cycle Analysis

Flow cytometry can be used to analyze the cell cycle distribution of cancer cells treated with this compound derivatives. Inhibition of RNR is expected to cause an accumulation of cells in the S-phase of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR) and Drug Development

The development of potent this compound derivatives relies on understanding the relationship between their chemical structure and biological activity. Studies on various substituted this compound compounds have provided valuable insights for lead optimization.

Diagram: Drug Development Workflow for this compound Derivatives

Caption: A simplified workflow for the development of this compound-based RNR inhibitors.

Key SAR findings for this compound and related hydroxyurea derivatives include:

-

Lipophilicity: Increased lipophilicity, often achieved through the addition of a benzoyl group and its homologs, can lead to enhanced cytotoxic activity.[6]

-

Electronic and Steric Properties: The electronic and steric properties of substituents on the benzyl ring significantly influence the cytotoxic activity of 1-(benzoyloxy)urea derivatives.[4]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of ribonucleotide reductase inhibitors with the potential for improved anticancer efficacy compared to hydroxyurea. Their mechanism of action, centered on the quenching of the essential tyrosyl free radical in the RRM2 subunit, is well-supported by both computational and experimental evidence. The synthetic accessibility of these compounds, coupled with encouraging in vitro cytotoxicity data, makes them attractive candidates for further preclinical and clinical development.

Future research should focus on elucidating the precise molecular interactions between this compound derivatives and the RNR active site through co-crystallization studies. Furthermore, comprehensive in vivo studies in relevant animal models are necessary to evaluate their pharmacokinetic properties, efficacy, and safety profiles. The continued exploration of the structure-activity relationships will be instrumental in designing next-generation this compound-based RNR inhibitors with enhanced potency and selectivity, ultimately contributing to the development of more effective cancer therapies.

References

-

Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101–108. [Link]

-

Liu, J., et al. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]

-

Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101-108. [Link]

- Lichtman, M. A. (2013). A historical perspective on the development of the Bcr-Abl tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. Seminars in Oncology, 40(2), 255-267.

-

Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 1–10. [Link]

-

Hsieh, Y. Y., et al. (2016). Repositioning of a cyclin-dependent kinase inhibitor GW8510 as a ribonucleotide reductase M2 inhibitor to treat human colorectal cancer. Cell death discovery, 2, 16027. [Link]

-

Liu, J., et al. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]

-

Chen, P., et al. (2018). Gemcitabine resistance mediated by ribonucleotide reductase M2 in lung squamous cell carcinoma is reversed by GW8510 through autophagy induction. Clinical science (London, England : 1979), 132(11), 1149–1162. [Link]

-

Liu, J., et al. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]

-

Lewis, W. H., & Wright, J. A. (1979). Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides. The Journal of biological chemistry, 254(23), 12211–12217. [Link]

-

Sjöberg, B. M., et al. (1998). In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase. Journal of bacteriology, 180(13), 3326–3331. [Link]

-

Xu, X., et al. (2020). Acquired tamoxifen resistance is surmounted by GW8510 through ribonucleotide reductase M2 downregulation-mediated autophagy induction. Biochemical and biophysical research communications, 529(1), 113–119. [Link]

-

Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea And Its Derivative. ResearchGate. [Link]

- BenchChem. (2025). Application Notes and Protocols for Measuring Ribonucleotide Reductase (RNR) Inhibition by Triapine. BenchChem.

-

Davood, A., et al. (2016). Modeling and Proposed Molecular Mechanism of Hydroxyurea Through Docking and Molecular Dynamic Simulation to Curtail the Action of Ribonucleotide Reductase. Current drug discovery technologies, 13(2), 109–117. [Link]

-

Hsieh, Y. Y., et al. (2016). Identification of GW8510 as a potential RRM2 inhibitor. ResearchGate. [Link]

-

Development of Ribonucleotide Reductase Inhibitor: A Review on Structure Activity Relationships. (2025). ResearchGate. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?. Dr.Oracle. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Hydroxycarbamide?. Patsnap Synapse. [Link]

-

Klots, E. A., & Shiskina, S. V. (2024). N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. ResearchGate. [Link]

-

Characterization of the Role that Alternative Ribonucleotide Reductases Play in Restoring Replication in the Presence of Hydroxyurea in. (2015). PDXScholar. [Link]

-

Fairman, J. W., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 54(51), 7567–7575. [Link]

-

Hardjono, S., Siswodihardjo, S., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea And Its Derivative. ResearchGate. [Link]

-

Larrabee, J. A., et al. (2020). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLOS ONE, 15(10), e0240523. [Link]

-

Fairman, J. W., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. ACS Publications. [Link]

-

Asymmetric synthesis of N-substituted N-hydroxyureas. (2025). ResearchGate. [Link]

-

Liu, J., et al. (2016). Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(1), 37–47. [Link]

-

Liu, J., et al. (2016). Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(1), 37–47. [Link]

-

Hucho, F., & Neumann, J. (1987). ESR studies of structure and kinetics of radicals from hydroxyurea. An antitumor drug directed against ribonucleotide reductase. Biochemical and biophysical research communications, 147(2), 585–591. [Link]

-

Tholander, F., & Sjöberg, B. M. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences of the United States of America, 109(25), 9788–9793. [Link]

-

Stewart, A. O., et al. (1997). Structure-activity relationships of N-hydroxyurea 5-lipoxygenase inhibitors. Journal of medicinal chemistry, 40(13), 1955–1968. [Link]

-

A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). CentAUR. [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health. [Link]

-

Young, C. W., et al. (1967). Inhibition of DNA synthesis by hydroxyurea: structure-activity relationships. Cancer research, 27(3), 535–540. [Link]

-

Kciuk, M., & Kontek, R. (2021). Hydroxyurea—The Good, the Bad and the Ugly. Cancers, 13(14), 3585. [Link]

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (n.d.). National Institutes of Health. [Link]

-

Johansson, E., et al. (2011). Ribonucleotide reductase inhibition by p-alkoxyphenols studied by molecular docking and molecular dynamics simulations. Journal of molecular graphics & modelling, 31, 29–36. [Link]

-

Experimental and Molecular Docking Studies of Inhibitor Mechanisms for Ribonucleotide reductase. (n.d.). SciSpace. [Link]

-

Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025). Journal of King Saud University - Science. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]

-

Synthesis, Antitumor Evaluation and Crystal Structure of Hydroxyurea Derivatives. (2025). ResearchGate. [Link]

-

BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. (2024). PubMed. [Link]

Sources

- 1. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]

- 4. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of benzyloxyurea derivatives

An In-depth Technical Guide to the Biological Activity of Benzyloxyurea Derivatives

Introduction: Evolving from a Clinical Staple

Hydroxyurea (HU) has long been a cornerstone in the treatment of myeloproliferative neoplasms and certain viral infections, primarily due to its ability to inhibit DNA replication.[1] However, its clinical utility is often hampered by issues of metabolic instability and inherent cytotoxicity.[1] This has catalyzed extensive research into novel HU derivatives designed to overcome these limitations. Among the most promising of these are the this compound derivatives, a class of compounds synthesized by substituting various benzyl or phenyl groups on the N,N'-positions of the core hydroxyurea structure.[1][2]

The primary rationale for this structural modification is to enhance the therapeutic profile of the parent molecule. The addition of benzyl groups can increase the hydrophobic nature of the derivatives, which may facilitate better cytotoxic activity and cellular uptake.[1] These modifications have unlocked a surprisingly diverse range of biological activities, extending far beyond the original anticancer applications of hydroxyurea. This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound derivatives, detailing their mechanisms of action, key therapeutic targets, and the experimental methodologies used for their evaluation.

The Core Mechanism: Inhibition of Ribonucleotide Reductase

The most well-characterized mechanism of action for both hydroxyurea and its benzyloxy-derivatives is the inhibition of ribonucleotide reductase (RR).[1] This enzyme is fundamentally crucial for cell proliferation, as it catalyzes the conversion of nucleoside diphosphates to deoxynucleoside diphosphates, the essential building blocks for DNA synthesis and repair.[1] Due to their high proliferation rates, cancer cells are particularly dependent on RR activity, making it a prime target for anticancer therapeutics.[1]

This compound derivatives, like their parent compound, target the R2 subunit of the RR enzyme, quenching the tyrosyl free radical essential for the catalytic reaction. Molecular docking studies on the Saccharomyces cerevisiae R1 domain have shown that certain this compound derivatives can exhibit a stronger binding affinity than hydroxyurea itself.[1][2] This enhanced interaction is often attributed to the increased lipophilicity and specific steric properties conferred by the benzyl substituents, allowing for more favorable interactions within the enzyme's active site.[1][3]

Anticancer Applications: From Cytotoxicity to Apoptosis

Building on the foundation of RR inhibition, this compound derivatives have been extensively evaluated for their anticancer properties, often demonstrating superior performance compared to hydroxyurea.[1][4]

In Vitro Cytotoxicity Assessment

The initial screening of novel anticancer compounds invariably involves assessing their cytotoxicity against various cancer cell lines. For this compound derivatives, human leukemia (K562), murine leukemia (L1210), and cervical cancer (HeLa) cell lines are commonly employed.[1][2][5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for this purpose. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives on cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader (570 nm)

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[3][5]

-

Induction of Apoptosis

Potent anticancer agents do more than just halt proliferation; they actively induce programmed cell death, or apoptosis. Flow cytometry studies have confirmed that certain this compound derivatives are more effective at inducing apoptosis in K562 cells than hydroxyurea.[1][2] This is a critical feature, as it suggests a more robust and potentially durable anticancer effect. The mechanism often involves the activation of intrinsic apoptotic pathways, leading to loss of mitochondrial membrane potential and DNA fragmentation.[6]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing drug candidates. For this compound derivatives, research has established several key principles:

-

Hydrophobicity: Increased hydrophobic character, often achieved through bulky benzyl groups, tends to correlate with enhanced cytotoxic activity.[1]

-

Substituent Position: The position of substituents on the phenyl ring can significantly impact activity. For instance, in some series, meta-substituted compounds showed the most potent inhibitory activities against enzymes like urease.[7]

-

Steric Hindrance: Excessively bulky substituents on the urea nitrogen can have a negative effect, likely by hindering the molecule's ability to fit into the target enzyme's active site.[1]

| Compound Series | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| This compound 4g | N-benzyl, N'-benzyloxy | K562 (Leukemia) | ~15-20 | [1][2] |

| This compound 4g | N-benzyl, N'-benzyloxy | L1210 (Leukemia) | ~5-10 | [1] |

| 1-(benzoyloxy)urea | Varies (e.g., -H, -Cl, -CH₃) | HeLa (Cervical) | Varies | [5] |

| Benzyloxybenzaldehyde 29 | 2-[(3-methoxybenzyl)oxy] | HL-60 (Leukemia) | 1-10 | [6] |

Broad-Spectrum Enzyme Inhibition

While RR is a primary target, the chemical versatility of the this compound scaffold allows it to interact with a range of other enzymes, opening up therapeutic possibilities in inflammatory diseases and infectious control.

Urease Inhibition

Urease is an enzyme produced by various bacteria, including Helicobacter pylori, and is a key virulence factor in peptic ulcer disease and other conditions. In agriculture, soil urease activity leads to the rapid hydrolysis of urea fertilizer, resulting in significant nitrogen loss as ammonia gas.[8] this compound derivatives have been identified as potent urease inhibitors, often exceeding the potency of hydroxyurea.[7] The inhibitory mechanism is thought to involve the interaction of the hydroxamic acid-like moiety with the nickel ions in the urease active site.

Lipoxygenase (LOX) Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in diseases like asthma.[9][10] Several N-hydroxyurea derivatives, including those with benzothiazole and benzyloxy moieties, have been synthesized and shown to be effective inhibitors of 5-LOX, both in vitro and in vivo.[11][12] These compounds represent a promising avenue for the development of novel anti-inflammatory agents.[13]

Emerging Therapeutic Areas

The biological activity of this compound class is not limited to cancer and inflammation. Early-stage research has highlighted their potential in neurology:

-

Anticonvulsant Activity: Certain 1,3-disubstituted urea derivatives containing a benzyloxy-quinoline moiety have demonstrated promising anticonvulsant effects in maximal electroshock seizure models.[14]

-

Neuroprotection: Benzyloxy benzamide derivatives have been designed as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, a key pathway in neuronal damage following ischemic stroke.[15]

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and pharmacologically rich class of compounds. By modifying the basic hydroxyurea scaffold, researchers have successfully enhanced its primary anticancer activity and uncovered a wide spectrum of additional biological functions, including potent inhibition of urease and lipoxygenase. The ability to tune the physicochemical properties through targeted synthesis makes this class an attractive platform for drug discovery.

Future research will likely focus on optimizing selectivity for specific enzyme targets to minimize off-target effects. A deeper investigation into their pharmacokinetic and pharmacodynamic profiles is necessary to advance the most promising candidates toward clinical trials. Furthermore, exploring their potential in combination therapies, particularly in cancer treatment, could unlock synergistic effects and overcome drug resistance. The journey from a simple modification of hydroxyurea has led to a diverse field of potential therapeutics with applications spanning oncology, inflammatory disorders, and neurology.

References

-

Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014). Synthesis and Anticancer Evaluation of this compound Derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898–905. [Link]

-

Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014). Synthesis and anticancer evaluation of this compound derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898–905. [Link]

-

Hardjono, S., Siswodihardjo, S., Pramono, P., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101–108. [Link]

-

Wachter, M. P., Beers, K. N., Hamel, S. C., Connolly, P. J., & Argentieri, D. C. (1992). Benzothiazole hydroxy ureas as inhibitors of 5-lipoxygenase: use of the hydroxyurea moiety as a replacement for hydroxamic acid. Journal of Medicinal Chemistry, 35(17), 3180–3183. [Link]

-

Hardjono, S., Siswodihardjo, S., Pramono, P., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Current Drug Discovery Technologies, 13(2), 101–108. [Link]

-

Hardjono, S., Siswodihardjo, S., Pramono, P., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Semantic Scholar. [Link]

-

Hardjono, S., Siswodihardjo, S., Pramono, P., & Darmanto, W. (2016). Quantitative Structure-Cytotoxic Activity Relationship 1- (Benzoyloxy)urea and Its Derivative. ResearchGate. [Link]

-

He, X., Zhong, M., Yang, J., Wu, Z., Xiao, Y., Guo, H., & Hu, X. (2012). Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives. Chemical Biology & Drug Design, 79(5), 771–779. [Link]

-

Denis, D., Falgueyret, J. P., Riendeau, D., & Abramovitz, M. (1991). Pseudoperoxidase activity of 5-lipoxygenase stimulated by potent benzofuranol and N-hydroxyurea inhibitors of the lipoxygenase reaction. The Biochemical Journal, 274 (Pt 1), 287–292. [Link]

-

Ali, A., Sharma, G., Khan, P., Goyal, S., Kumar, V., Ali, F., & Hassan, M. I. (2022). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(1), e2100271. [Link]

-

Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

-

Uesato, S., Ohta, H., Nagai, M., & Ueda, H. (2002). N-substituted hydroxyureas as urease inhibitors. Biological & Pharmaceutical Bulletin, 25(3), 389–391. [Link]

-

Modolo, L. V., de Souza, A. X., Horta, L. P., de Paula Araujo, D., & de Fátima, Â. (2015). An overview on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 6(1), 65–76. [Link]

-

Kim, H. J., & Bae, S. C. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 2(1), 66–78. [Link]

-

Upadhyay, L. S. B. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology, 11, 381-388. [Link]

- IPNI. (n.d.). Urease Inhibitors. Nutrient Source Specifics, (19). [https://www.ipni.net/publication/nss.nsf/0/F4A6A8B1736A9C0185257D72005A3105/ FILE/NSS-19%20Urease%20Inhibitors.pdf)

-

Chen, M., Wang, T., Wu, Y., & Lu, Y. (2022). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. Mini reviews in medicinal chemistry, 22(1), 93–109. [Link]

-

Connolly, P. J., Wetter, S. K., Beers, K. N., Hamel, S. C., Chen, R. H., Wachter, M. P., Ansell, J., Singer, M. M., Steber, M., Ritchie, D. M., & Argentieri, D. C. (1999). N-hydroxyurea and hydroxamic acid inhibitors of cyclooxygenase and 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 9(7), 979–984. [Link]

-

Gerstmeier, J., Garscha, U., & Werz, O. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 12, 792275. [Link]

-

Wang, H., Liu, Y., Tang, Y., Li, Q., Wang, Y., Chen, D., & Fu, L. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link]

Sources

- 1. Synthesis and Anticancer Evaluation of this compound Derivatives [jstage.jst.go.jp]

- 2. Synthesis and anticancer evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer evaluation of this compound derivatives. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-substituted hydroxyureas as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 11. Benzothiazole hydroxy ureas as inhibitors of 5-lipoxygenase: use of the hydroxyurea moiety as a replacement for hydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pseudoperoxidase activity of 5-lipoxygenase stimulated by potent benzofuranol and N-hydroxyurea inhibitors of the lipoxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-hydroxyurea and hydroxamic acid inhibitors of cyclooxygenase and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Benzyloxyurea

Foreword: Unveiling the Cytotoxic Potential of Benzyloxyurea

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. This compound, a structural analog of the well-established anti-cancer drug hydroxyurea, presents a compelling avenue of investigation. While direct and extensive research on the in vitro cytotoxicity of this compound is emerging, its chemical architecture strongly suggests a mechanism of action akin to that of ribonucleotide reductase inhibitors. This guide provides a comprehensive framework for evaluating the cytotoxic properties of this compound, drawing upon established methodologies and the known mechanisms of related compounds. By understanding the theoretical underpinnings and applying rigorous experimental protocols, researchers can effectively elucidate the therapeutic potential of this promising molecule.

Introduction to this compound: Structure and Postulated Mechanism of Action

This compound, with the chemical formula C₈H₁₀N₂O₂, is a derivative of urea containing a benzyloxy group.[1][2] Its structural similarity to hydroxyurea, a known inhibitor of ribonucleotide reductase, is the cornerstone of its hypothesized cytotoxic activity.[3]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[4][5] Inhibition of this enzyme leads to a depletion of the deoxyribonucleotide pool, which in turn stalls DNA replication, induces cell cycle arrest, and ultimately triggers programmed cell death (apoptosis) in rapidly proliferating cells like cancer cells.[3][5][6]

Furthermore, studies on this compound derivatives, such as N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea (SUD), have demonstrated significant inhibition of cancer cell growth in a time- and concentration-dependent manner.[7] This derivative was shown to induce cell-cycle arrest, apoptosis, and the production of reactive oxygen species (ROS), providing strong evidence for the potential cytotoxic mechanisms of the this compound scaffold.[7]

The following sections will detail the experimental workflows to investigate these hypothesized cytotoxic effects of this compound.

Assessing General Cytotoxicity and Cell Viability

A primary step in evaluating the cytotoxic potential of a compound is to determine its effect on cell viability. The MTT and LDH assays are two robust and widely used methods for this purpose.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow for MTT Assay:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

LDH Assay: Detecting Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.

Principle of the LDH Assay:

Caption: Enzymatic reaction cascade in the LDH cytotoxicity assay.

Detailed Protocol for LDH Assay:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

-

Sample Collection: After the treatment incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.

-

LDH Reaction: In a new 96-well plate, add a specific volume of the collected supernatant and the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (usually around 490 nm).

-

Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Delving Deeper: Investigating the Mechanism of Cell Death

To understand how this compound induces cytotoxicity, it is crucial to investigate its effects on specific cellular processes like apoptosis and the cell cycle.

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Interpreting Annexin V/PI Staining Results:

| Quadrant | Annexin V Staining | PI Staining | Cell Population |

| Lower Left | Negative | Negative | Viable cells |

| Lower Right | Positive | Negative | Early apoptotic cells |

| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |

| Upper Left | Negative | Positive | Necrotic cells (rare) |

Experimental Workflow for Annexin V/PI Assay:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol for Annexin V/PI Staining:

-

Cell Treatment: Culture cells and treat them with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Uncovering Proliferation Arrest

Given that this compound is a putative ribonucleotide reductase inhibitor, it is highly likely to induce cell cycle arrest, particularly at the G1 or S phase.[9] Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI) can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow for Cell Cycle Analysis:

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol for Cell Cycle Analysis:

-

Cell Treatment: Culture and treat cells with this compound as described previously.

-

Cell Harvesting: Harvest cells, wash with PBS, and count them.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in G0/G1, S, and G2/M phases.